6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether
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Overview
Description
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds known as triazines. Triazines are characterized by a six-membered ring containing three nitrogen atoms. This compound is notable for its unique structure, which includes both a pyridine ring and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of a di-azide ester with a base such as cesium carbonate or potassium bicarbonate in dimethylformamide (DMF) at low temperatures (0°C) for several hours . This reaction yields various triazine derivatives, including the target compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or solid-phase synthesis. These methods offer advantages in terms of reaction speed and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether undergoes a variety of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction leads to the formation of cyclic structures within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bases like cesium carbonate and potassium bicarbonate, as well as solvents such as DMF. Reaction conditions often involve low temperatures and extended reaction times to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition reactions may yield various substituted triazine derivatives, while nucleophilic displacement can result in the formation of new functional groups on the triazine ring .
Scientific Research Applications
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether involves its interaction with various molecular targets. The compound’s structure allows it to inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of certain cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities.
Uniqueness
What sets 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether apart is its combination of a pyridine ring and a trifluoromethyl group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a versatile reagent in organic synthesis .
Properties
IUPAC Name |
6-phenyl-3-pyridin-2-yl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O/c22-21(23,24)15-9-6-10-16(13-15)29-20-18(14-7-2-1-3-8-14)27-28-19(26-20)17-11-4-5-12-25-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODXLONRVMLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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